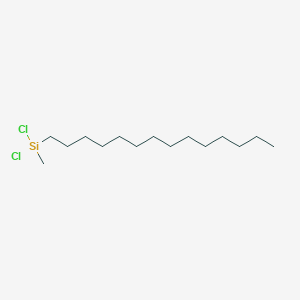
Dichloro(methyl)tetradecylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(methyl)tetradecylsilane is an organosilicon compound with the chemical formula C15H32Cl2Si. It is a member of the chlorosilane family, which are compounds containing at least one silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(methyl)tetradecylsilane can be synthesized through the reaction of tetradecylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective chlorination of the silicon atom. The general reaction is as follows:
Tetradecylsilane+Chlorine gas→this compound+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound involves the direct chlorination process. This method involves passing chlorine gas over tetradecylsilane in the presence of a catalyst, such as copper chloride, at elevated temperatures. The process is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Dichloro(methyl)tetradecylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction: Can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under mild conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Reduction: Silanes with fewer chlorine atoms.
科学研究应用
Dichloro(methyl)tetradecylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of dichloro(methyl)tetradecylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds are susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. The pathways involved include:
Nucleophilic Substitution: The chlorine atoms are replaced by nucleophiles, forming new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
相似化合物的比较
Similar Compounds
Dimethyldichlorosilane: Similar in structure but with two methyl groups instead of one methyl and one tetradecyl group.
Methyltrichlorosilane: Contains three chlorine atoms and one methyl group.
Trimethylsilyl chloride: Contains three methyl groups and one chlorine atom.
Uniqueness
Dichloro(methyl)tetradecylsilane is unique due to its long tetradecyl chain, which imparts different physical and chemical properties compared to shorter-chain chlorosilanes. This makes it particularly useful in applications requiring hydrophobicity and surface modification.
属性
CAS 编号 |
59086-80-5 |
|---|---|
分子式 |
C15H32Cl2Si |
分子量 |
311.4 g/mol |
IUPAC 名称 |
dichloro-methyl-tetradecylsilane |
InChI |
InChI=1S/C15H32Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2,16)17/h3-15H2,1-2H3 |
InChI 键 |
LRYJACVYKNBVNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[Si](C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


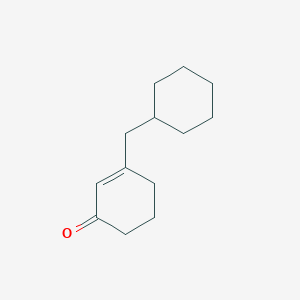
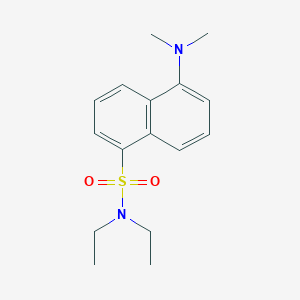
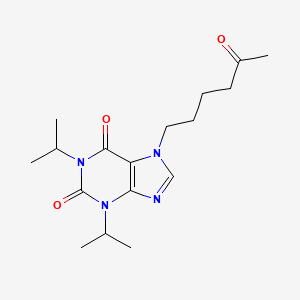
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)
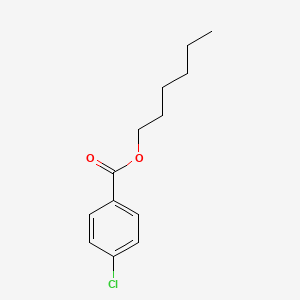
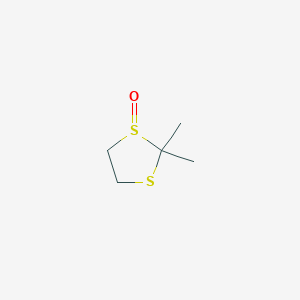

![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)
